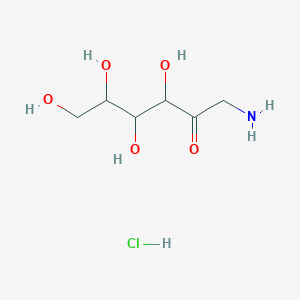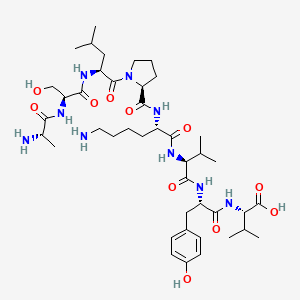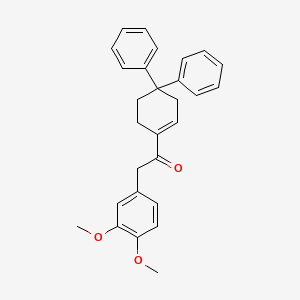![molecular formula C36H29PSi B12523928 Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- CAS No. 651329-80-5](/img/structure/B12523928.png)
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- is a compound with the chemical formula C36H29OPSi. It is known for its unique structure, which includes a triphenylsilane group connected to a diphenylphosphine oxide moiety. This compound is often used in organic electronics, particularly in the formation of blocking layers that enhance the performance of devices like organic light-emitting diodes (OLEDs) and delayed fluorescent devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diphenyl[3-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the reaction. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common practices to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and other organic electronic devices due to its ability to enhance electron injection and hole blocking
Mecanismo De Acción
The mechanism by which phosphine, diphenyl[3-(triphenylsilyl)phenyl]- exerts its effects is primarily related to its electronic properties. The compound has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure. This allows it to efficiently inject electrons and block holes in electronic devices, thereby enhancing their performance .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the triphenylsilane group.
Diphenylphosphine oxide: Similar but without the triphenylsilyl substitution.
Triphenylsilane: Contains the silane group but lacks the phosphine oxide moiety
Uniqueness
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- is unique due to its combination of a triphenylsilane group and a diphenylphosphine oxide moiety. This structure provides it with distinct electronic properties, making it highly effective in applications such as OLEDs and other organic electronic devices .
Propiedades
Número CAS |
651329-80-5 |
|---|---|
Fórmula molecular |
C36H29PSi |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
diphenyl-(3-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C36H29PSi/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H |
Clave InChI |
BOUWJQQXHLUIPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)

![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
